Iron(III) phthalocyanine chloride
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Overview
Description
Iron(III)phthalocyaninechloride is a type of phthalocyanine, a class of compounds that are characterized by a highly-conjugated 38 π-electron heterocyclic unit . This compound has been used as an iron catalyst for highly stereoselective C-H amination reactions .
Synthesis Analysis
The synthesis of Iron(III)phthalocyaninechloride involves the interaction between various substituted phthalocyanine iron (II) and phthalocyanine (III) and carbon monoxide gas in DMSO .Molecular Structure Analysis
The molecular structure of Iron(III)phthalocyaninechloride is characterized by a phthalocyanine ring system. The two internal protons on the nitrogen atoms may be replaced by metals, giving phenomena due to overlap between the metal orbitals and the ligand ring-system orbitals .Chemical Reactions Analysis
Iron(III)phthalocyaninechloride has been observed to interact with carbon monoxide gas in DMSO. The equilibrium constant for phthalocyanine iron (III) is 2118 L/mol . It also catalyzes the isomerization of peroxynitrite (ONOO⁻) to nitrate (NO3⁻) under physiological conditions and at realistic dose-derived concentrations .Physical and Chemical Properties Analysis
Iron(III)phthalocyaninechloride has a molecular weight of 603.82 g/mol . Its electrochemical properties are significantly influenced by the periphery of the macrocycle, which can lead to an increase or a decrease of their electrochemical activity .Scientific Research Applications
Catalytic Applications
Iron(III) phthalocyanine chloride acts as a mild and efficient catalyst for selective oxidation reactions. For instance, it has been utilized in the selective oxidation of cyclohexene to cyclohexane-1,2-diol, showing excellent conversion rates and moderate selectivity under optimized conditions (Zhou & Chen, 2015). Similarly, novel water-soluble phthalocyanine complexes have been synthesized for the fast detection of phenolic pollutants, offering a promising system for the application of fast chromogenic identification of these pollutants due to their high catalytic activity and fast oxidation rates (Gong et al., 2014).
Photocatalytic Degradation
Iron phthalocyanine-sensitized magnetic nanocatalysts have been evaluated for their application in the oxidative treatment of Bisphenol A (BPA) under mild environmental conditions, showing significant removal efficiency of BPA under UV light exposure and in the presence of hydrogen peroxide. This demonstrates the material's potential in water treatment and purification applications (Neamtu et al., 2020).
Sensor Applications
An iron(III) ion-selective sensor based on a mu-bis(tridentate) ligand was developed, indicating excellent selectivity for Fe(3+) ions over other cations. This sensor showcases the potential of this compound in developing sensitive and selective chemical sensors (Gupta et al., 2007).
Environmental Remediation
The material has also been investigated for the degradation of various pollutants, including phenol, chlorophenol, fluorophenol, and bisphenol A (BPA), by a novel iron phthalocyanine/spongin hybrid material under different process conditions. This application underlines the role of this compound in environmental remediation, particularly in the degradation of hazardous organic compounds (Norman et al., 2018).
Electrochemical Applications
In electrochemical applications, this compound has been used to enhance the activity and stability of binuclear iron(III) phthalocyanine on graphene nanosheets for electrocatalytic oxygen reduction, suggesting its potential in fuel cell technologies (Li et al., 2015).
Mechanism of Action
Target of Action
Iron(III) phthalocyanine chloride (FePcCl) is primarily used as a catalyst in various chemical reactions . Its primary target is the reactant molecules in these reactions. The iron center in the compound plays a crucial role in facilitating these reactions .
Mode of Action
FePcCl interacts with its targets through a process known as C-H Amination . This process involves the replacement of a hydrogen atom (H) in a carbon-hydrogen bond (C-H) with an amino group (NH2). FePcCl, acting as a catalyst, facilitates this reaction, leading to the formation of new carbon-nitrogen bonds .
Biochemical Pathways
It’s known that the compound plays a role in the c-h amination process, which is a key step in the synthesis of many organic compounds .
Result of Action
The primary result of FePcCl’s action is the facilitation of chemical reactions, particularly those involving C-H Amination . This leads to the formation of new compounds, which can have various molecular and cellular effects depending on their nature .
Biochemical Analysis
Biochemical Properties
Iron(III)phthalocyaninechloride has been found to act as a catalyst in highly stereoselective C-H Amination reactions . This suggests that it interacts with enzymes and other biomolecules involved in these reactions.
Cellular Effects
It is known that iron plays a crucial role in various cellular processes, including oxygen transport, DNA synthesis, and energy generation
Molecular Mechanism
It is known to act as a catalyst in C-H Amination reactions, suggesting that it may interact with biomolecules and possibly influence gene expression
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of Iron(III)phthalocyaninechloride in laboratory settings. It has been suggested that the compound exhibits a strong preference for allylic C-H amination over aziridination, indicating that its effects may change over time .
Metabolic Pathways
Iron is a crucial component of many enzymes and proteins involved in various metabolic pathways , so it is possible that Iron(III)phthalocyaninechloride could interact with these enzymes and proteins.
Properties
IUPAC Name |
2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(36),2,4,6,8,10,12,14,16,19,21,23,25,27,29,31,34-heptadecaene;iron(3+);chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H20N8.ClH.Fe/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;;/h1-7,9-16,18H,8H2,(H2-,33,34,36,37,38,39,40);1H;/q-2;;+3/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOQSGNOINFUNFQ-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC2=C3NC(=NC4=C5C=CC=CC5=C([N-]4)N=C6C7C=CC=CC7=C(N6)N=C8C9=CC=CC=C9C(=N3)[N-]8)C2=C1.[Cl-].[Fe+3] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H20ClFeN8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
607.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14285-56-4 |
Source
|
Record name | Chloro[29H,31H-phthalocyaninato(2-)-N29,N30,N31,N32]iron | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.711 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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